4-(4-Bromophenoxy)phenylboronic acid
Overview
Description
4-(4-Bromophenoxy)phenylboronic acid is an organoboron compound with the molecular formula C12H10BBrO3. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a bromophenoxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Mechanism of Action
Target of Action
This compound is a derivative of phenylboronic acid, which has been studied for its interactions with various targets .
Mode of Action
As a boronic acid derivative, it may interact with its targets through the boron atom, which has the ability to form stable covalent bonds with other atoms . The bromophenoxy group may also influence the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)phenylboronic acid typically involves the reaction of 4-bromophenol with phenylboronic acid under specific conditions. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, or water, depending on the reaction conditions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenoxy Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
4-(4-Bromophenoxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(4-Bromophenoxy)phenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the bromophenoxy group, making it less versatile in certain synthetic applications.
4-Bromophenylboronic Acid: Similar structure but lacks the phenoxy group, which can limit its reactivity in some reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a bromophenoxy group, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the bromophenoxy and boronic acid functionalities, providing a versatile platform for various chemical transformations .
Properties
IUPAC Name |
[4-(4-bromophenoxy)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUVCIKSLIDCJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)Br)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263848 | |
Record name | Boronic acid, B-[4-(4-bromophenoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-47-7 | |
Record name | Boronic acid, B-[4-(4-bromophenoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(4-bromophenoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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